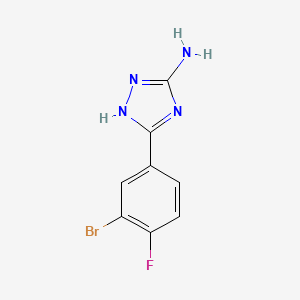
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromo group, and a fluoro group attached to a phenyl ring, which is further connected to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-fluoroaniline and hydrazine derivatives.
Formation of Triazole Ring: The key step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting the starting materials under specific conditions, such as heating in the presence of a suitable catalyst.
Purification: The crude product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, resulting in different oxidation states of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in the presence of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to various oxidation states of the amino group.
Applications De Recherche Scientifique
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-(4-fluorophenyl)-1H-1,2,4-triazole: Lacks the bromo group, which may affect its reactivity and binding properties.
5-Amino-3-(3-bromo-phenyl)-1H-1,2,4-triazole: Lacks the fluoro group, leading to different chemical and biological properties.
5-Amino-3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazole: Contains a chloro group instead of a bromo group, which can alter its reactivity and interactions.
Uniqueness
The presence of both bromo and fluoro groups in 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole imparts unique chemical properties, such as enhanced reactivity and specific binding interactions. These characteristics make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrFN4 |
|---|---|
Poids moléculaire |
257.06 g/mol |
Nom IUPAC |
5-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Clé InChI |
GDYMFGPKPJTNCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=NN2)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


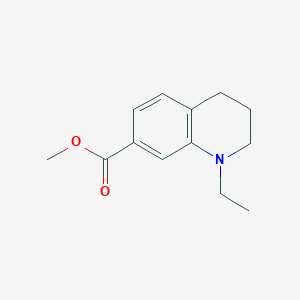

![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)

![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
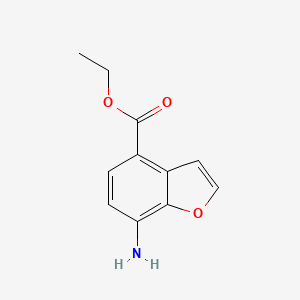

![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)
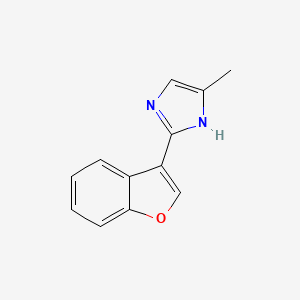
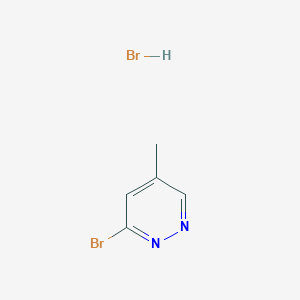
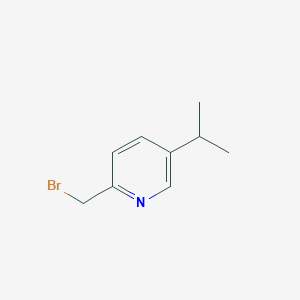

![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)

